molecular formula C16H23N3 B12778798 beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine CAS No. 98836-52-3

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine

Katalognummer: B12778798
CAS-Nummer: 98836-52-3
Molekulargewicht: 257.37 g/mol
InChI-Schlüssel: NJVZRMRUMHFKFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine: is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an ethyl group, a phenyl group, and a trimethylated imidazole ring. Imidazoles are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method involves the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP). This reaction proceeds through the formation of an enamine, which is then oxidized to an α-aminoaldehyde, followed by cyclization to form the imidazole ring .

Industrial Production Methods

Industrial production of imidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products. Catalysts and reagents are carefully selected to facilitate the cyclization process and achieve the desired substitution patterns on the imidazole ring .

Analyse Chemischer Reaktionen

Types of Reactions

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives. Substitution reactions can introduce different functional groups onto the imidazole ring, leading to a wide range of substituted imidazoles .

Wissenschaftliche Forschungsanwendungen

beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine has numerous scientific research applications, including:

Wirkmechanismus

The mechanism of action of beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.

    1-Methylimidazole: A methylated derivative of imidazole with similar chemical properties.

    2-Phenylimidazole: An imidazole derivative with a phenyl group at the 2-position, similar to beta-Ethyl-beta-phenyl-N,N,2-trimethyl-1H-imidazole-1-ethanamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

98836-52-3

Molekularformel

C16H23N3

Molekulargewicht

257.37 g/mol

IUPAC-Name

N,N-dimethyl-2-(2-methylimidazol-1-yl)-2-phenylbutan-1-amine

InChI

InChI=1S/C16H23N3/c1-5-16(13-18(3)4,15-9-7-6-8-10-15)19-12-11-17-14(19)2/h6-12H,5,13H2,1-4H3

InChI-Schlüssel

NJVZRMRUMHFKFR-UHFFFAOYSA-N

Kanonische SMILES

CCC(CN(C)C)(C1=CC=CC=C1)N2C=CN=C2C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.